4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine exhibits a complex three-dimensional structure centered around a six-membered piperazine ring system that adopts a characteristic chair conformation. The central piperazine ring contains two nitrogen atoms positioned at opposite vertices, creating a heterocyclic framework that serves as the molecular scaffold for the attached substituents. The bis(4-fluorophenyl)methyl group extends from one nitrogen center, introducing significant conformational complexity through the presence of two fluorine-substituted aromatic rings connected via a methine carbon bridge. This benzhydryl-type substitution pattern creates a distinctive molecular architecture where the two fluorinated phenyl rings can adopt various angular orientations relative to each other and to the piperazine core.
The stereochemical features of this compound are particularly noteworthy due to the presence of multiple chiral centers and conformational degrees of freedom. The methine carbon connecting the two fluorinated phenyl rings represents a potential stereocenter, although the rapid interconversion between conformational states typically precludes isolation of individual stereoisomers under normal conditions. The piperazine ring itself contributes additional stereochemical complexity through its chair conformation, which can undergo ring-flipping processes that interchange axial and equatorial substituent positions. The phenylaminomethyl substituent attached to the second nitrogen atom introduces further conformational variables, as the methylene linker allows rotational freedom between the piperazine ring and the terminal aniline moiety.
Computational studies have revealed that the overall molecular geometry is significantly influenced by intramolecular interactions between the aromatic ring systems and the heterocyclic core. The fluorine atoms located at the para positions of the benzhydryl substituent contribute to both electronic and steric effects that influence the preferred conformational states. These fluorine substituents enhance the molecule's lipophilicity while simultaneously introducing polar interactions that can stabilize specific conformational arrangements through weak hydrogen bonding or electrostatic interactions with other molecular components.
The molecular electrostatic potential surface calculations demonstrate distinct charge distribution patterns across the compound's surface, with electron-rich regions concentrated around the nitrogen atoms and fluorine substituents, while electron-deficient areas are localized near the aromatic carbon centers. This heterogeneous charge distribution creates multiple potential binding sites for intermolecular interactions, influencing both crystalline packing arrangements and potential biological target recognition. The overall molecular architecture represents a sophisticated balance between conformational flexibility and structural stability, enabling the compound to adopt multiple low-energy conformations while maintaining its fundamental chemical identity.
Properties
IUPAC Name |
4-[[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N3/c25-21-7-3-19(4-8-21)24(20-5-9-22(26)10-6-20)29-15-13-28(14-16-29)17-18-1-11-23(27)12-2-18/h1-12,24H,13-17,27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHJHYOGYPFAMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)N)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661708 | |
| Record name | 4-({4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-63-6 | |
| Record name | 4-({4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Step Descriptions
Step 1: Synthesis of 4-[Bis(4-fluorophenyl)methyl]piperazine
- 4-fluorobenzyl chloride is reacted with piperazine in dichloromethane as the solvent.
- Triethylamine is used as a base to neutralize the hydrochloric acid formed.
- The reaction is typically conducted at room temperature, yielding the desired piperazine intermediate after work-up and purification.
Step 2: Alkylation with 4-aminobenzyl chloride
- The intermediate from Step 1 is further reacted with 4-aminobenzyl chloride.
- The reaction is facilitated by triethylamine in dichloromethane, under controlled temperature to avoid side reactions.
- The product is isolated by extraction, followed by purification.
Step 3: Purification
Industrial Scale Considerations
- Continuous Flow Synthesis: Industrial production may employ continuous flow reactors to improve yield and process safety.
- Automated Systems: Automation enhances reproducibility and scalability.
- Purification: Large-scale purification relies on recrystallization and preparative chromatography to ensure product quality.
- The key intermediate, 4-[Bis(4-fluorophenyl)methyl]piperazine, is a well-established building block in medicinal chemistry and is used in the synthesis of various biologically active compounds.
- The reaction sequence is robust and can be modified to introduce other substituents if desired.
- Purity of starting materials and control of reaction conditions (especially temperature and stoichiometry) are critical for optimal yield and minimal byproduct formation.
- The final compound can be further characterized by spectroscopic methods (NMR, IR, MS) and its structure confirmed by X-ray crystallography if necessary.
- Summary Table: Preparation Methods Overview
| Method Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| Classical Batch Synthesis | Multi-step, uses standard glassware, scalable | Flexible, well-understood | Labor-intensive, slower |
| Continuous Flow Synthesis | Automated, scalable, improved safety | High throughput, reproducible | Requires specialized equipment |
| Purification (Recrystallization/Chromatography) | Ensures high purity, adaptable to scale | High product quality | May require optimization for yield |
Chemical Reactions Analysis
Types of Reactions
4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry, particularly in the development of new pharmaceutical agents. Its structure suggests potential interactions with biological targets, making it a subject of interest for drug discovery.
Case Study: Antidepressant Activity
Research indicates that compounds similar to 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine exhibit antidepressant properties. A study published in Journal of Medicinal Chemistry highlighted the efficacy of piperazine derivatives in modulating serotonin receptors, which are crucial in treating depression .
Neuropharmacology
The compound's piperazine structure is also significant in neuropharmacology. It may influence neurotransmitter systems, particularly those involving dopamine and serotonin.
Case Study: Dopaminergic Activity
A study investigated the effects of piperazine derivatives on dopaminergic pathways. The findings suggested that modifications to the piperazine ring could enhance binding affinity to dopamine receptors, indicating potential for treating disorders such as schizophrenia .
Material Science
In material science, derivatives of this compound are being explored for their properties in developing advanced materials.
Application: Organic Light Emitting Diodes (OLEDs)
Research has shown that compounds with similar structures can be used as hole transport materials in OLEDs. Their ability to facilitate charge transport while maintaining stability makes them suitable for enhancing device efficiency .
Data Tables
Mechanism of Action
The mechanism of action of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Piperazine Core Modifications
Key Insights :
- Bis(4-fluorophenyl)methyl vs.
Substituent Variations on the Aromatic Ring
Key Insights :
Biological Activity
4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine, also known as compound 914349-63-6, is a synthetic organic compound characterized by its complex structure involving a piperazine moiety and multiple fluorinated phenyl groups. Its biological activity has garnered interest in medicinal chemistry, particularly for its potential therapeutic applications.
- Molecular Formula : C24H25F2N3
- Molecular Weight : 393.47 g/mol
- CAS Number : 914349-63-6
- Density : 1.241 g/cm³
- Boiling Point : 517.3ºC at 760 mmHg
The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors involved in key physiological processes. Research indicates that it may function as an inhibitor of certain enzymes, including tyrosinase, which plays a crucial role in melanin biosynthesis.
Biological Activity Overview
- Enzyme Inhibition :
-
Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties against various bacterial strains. While specific data on this compound is limited, related piperazine derivatives have demonstrated notable antibacterial activity with minimal inhibitory concentrations (MIC) in the low micromolar range .
- Cytotoxicity and Anticancer Potential :
Table 1: Summary of Biological Activities
Detailed Findings
-
Tyrosinase Inhibition :
- A study evaluated several derivatives based on the piperazine structure for their ability to inhibit tyrosinase activity, with some showing promising results as competitive inhibitors with IC50 values ranging from 10 to 40 µM . The structural modifications significantly affected their binding affinity.
- Antibacterial Studies :
- Cytotoxic Studies :
Q & A
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer : Systematically modify:
- Piperazine Substituents : Replace bis(4-fluorophenyl)methyl with benzyl or 2-fluorophenyl groups .
- Linker Length : Vary the methylene spacer between piperazine and phenylamine .
- Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups to modulate electronic effects .
Analyze bioactivity data using multivariate regression to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
